Lithium acetylacetonate chemical properties and structure
Lithium acetylacetonate chemical properties and structure
An In-depth Technical Guide to Lithium Acetylacetonate (B107027): Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium acetylacetonate, often abbreviated as Li(acac), is an organometallic coordination compound with the chemical formula C₅H₇LiO₂.[1] It is formed by the coordination of a lithium cation with the acetylacetonate anion (acac⁻). This compound serves as a valuable lithium source soluble in organic solvents, making it a versatile precursor and catalyst in various fields of chemical synthesis and materials science.[2][3] Its applications include the preparation of lithium-containing nanomaterials for advanced batteries (e.g., LiMn₂O₄ and Li₄Ti₅O₁₂) and as an electron injection layer in organic light-emitting devices (OLEDs). This guide provides a detailed overview of its chemical structure, physicochemical properties, spectroscopic signature, and key experimental methodologies.
Chemical Structure and Properties
Lithium acetylacetonate is a salt consisting of a lithium cation (Li⁺) and an acetylacetonate anion (C₅H₇O₂⁻). The acetylacetonate ligand is a bidentate chelating agent, meaning it binds to the central lithium ion through two of its atoms—specifically, the two oxygen atoms.[3] This coordination forms a stable six-membered chelate ring. The negative charge on the acetylacetonate anion is delocalized through resonance across the O-C-C-C-O backbone.
Caption: Chelate structure of Lithium Acetylacetonate.
Physicochemical Properties
The core chemical and physical properties of lithium acetylacetonate are summarized in the table below. It typically appears as a white crystalline solid and is noted for its solubility in both water and polar organic solvents.[1][4]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇LiO₂ | [1] |
| Linear Formula | CH₃COCH=C(OLi)CH₃ | |
| Molecular Weight | 106.05 g/mol | |
| Appearance | White to light-yellow crystalline powder | [1] |
| Melting Point | ~250 °C (decomposes) | |
| Solubility | Soluble in water and polar organic solvents. | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of lithium acetylacetonate. The key features in NMR and IR spectroscopy are dictated by the acetylacetonate ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |
| ¹H | Methyl (-CH₃) | ~1.9 - 2.2 | Singlet (s) | [5] |
| ¹H | Methine (=CH-) | ~5.4 - 5.6 | Singlet (s) | [5] |
| ⁷Li | Lithium ion (Li⁺) | +3 to -9 | Singlet (s) | [6] |
Infrared (IR) Spectroscopy
The IR spectrum of lithium acetylacetonate is dominated by the vibrational modes of the coordinated acetylacetonate ligand. The chelation to the lithium ion causes a shift in the carbonyl (C=O) stretching frequency compared to free acetylacetone (B45752). The region between 1700 and 1300 cm⁻¹ is characteristic of the ligand.[4] Strong bands associated with C=O and C=C stretching vibrations are observed, along with a band for the Li-O metal-ligand stretch at lower wavenumbers.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |
| ~1600 - 1650 | C=O Stretch (conjugated) | Strong | [4][7] |
| ~1520 - 1580 | C=C Stretch (conjugated) | Strong | [4][7] |
| ~400 - 600 | Li-O Stretch | Medium | [8] |
Experimental Protocols
Synthesis of Lithium Acetylacetonate
A common and straightforward method for synthesizing metal acetylacetonates (B15086760) is through an acid-base reaction between a metal hydroxide (B78521) and acetylacetone (acacH).[9]
Materials:
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Acetylacetone (C₅H₈O₂, acacH)
-
Ethanol (B145695) (or other suitable solvent)
-
Diethyl ether (for washing)
Procedure:
-
Dissolution: Dissolve a stoichiometric amount of lithium hydroxide monohydrate in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: While stirring, slowly add one molar equivalent of acetylacetone dropwise to the lithium hydroxide solution. The reaction is typically exothermic. The formation of a white precipitate may be observed.
-
Reaction: LiOH + C₅H₈O₂ → Li(C₅H₇O₂) + H₂O
-
-
Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Cool the flask in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with small portions of cold diethyl ether to remove any unreacted acetylacetone and other organic impurities.
-
Drying: Dry the final product, lithium acetylacetonate, in a vacuum oven or desiccator to remove residual solvent and water.
Characterization Workflow
A standard workflow for the complete characterization of the synthesized lithium acetylacetonate is outlined below.
Caption: Experimental workflow for synthesis and characterization.
Thermal Properties and Decomposition
Lithium acetylacetonate is thermally stable up to approximately 250 °C, at which point it begins to decompose. The thermal decomposition of metal acetylacetonates has been studied for various metals, and the process generally involves the breakdown of the chelate structure and loss of the organic ligand.[10][11] For lithium acetylacetonate, the decomposition is expected to proceed via the loss of the acetylacetonate ligand, which may further break down into smaller volatile organic molecules like acetone.[12] The final solid residue is typically the most stable lithium compound under the given atmosphere, such as lithium carbonate (Li₂CO₃) or lithium oxide (Li₂O).
Caption: Logical pathway for thermal decomposition of Li(acac).
References
- 1. Lithium acetylacetonate | C5H7LiO2 | CID 6019676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies | Semantic Scholar [semanticscholar.org]
- 12. asianpubs.org [asianpubs.org]
